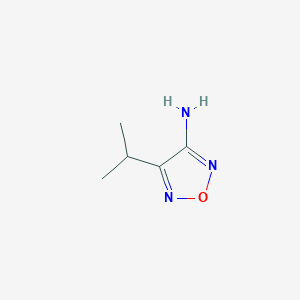
3-(2-Aminoethyl)-6-methylpyrimidin-4-on
Übersicht
Beschreibung
3-(2-Aminoethyl)-6-methylpyrimidin-4-one is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Aminoethyl)-6-methylpyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Aminoethyl)-6-methylpyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Nanocellulose-Aerogel
Die aminomodifizierten sphärischen Nanocellulose-Aerogele wurden unter Verwendung einer Verbindung synthetisiert, die strukturell dem „3-(2-Aminoethyl)-6-methylpyrimidin-4-on“ ähnelt. Diese Aerogele weisen eine nanoporige Netzwerkstruktur auf und zeichnen sich durch ihre hohe Oberfläche aus, was für Anwendungen wie die CO2-Abscheidung durch kovalente Bindung vorteilhaft ist .
Silan-Kopplungsmittel
Diese Verbindung fungiert als Silan-Kopplungsmittel, das für die chemische Forschung von entscheidender Bedeutung ist. Sie wird in Kleb- und Dichtstoffen verwendet und dient auch als Farbadditiv und Beschichtungsadditiv. Darüber hinaus spielt sie eine wichtige Rolle bei der Erdölproduktion .
Neurotransmitterforschung
Verbindungen mit einer ähnlichen Struktur wie „this compound“ sind in der Neurotransmitterforschung von Bedeutung. Sie weisen strukturelle und chemische Ähnlichkeiten zu Serotonin und Melatonin auf, die für das Verständnis menschlicher Verhaltens- und physiologischer Zustände unerlässlich sind .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(2-Aminoethyl)-6-methylpyrimidin-4-one may also interact with various cellular targets, influencing a range of biological processes.
Mode of Action
For instance, indole derivatives are known to interact with their targets, triggering slow-acting effects through the activation of various receptors .
Biochemical Pathways
It is known that related compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(2-Aminoethyl)-6-methylpyrimidin-4-one may also influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad range of biological activities exhibited by related compounds, it is likely that this compound may also have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-6-methylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-6-4-7(11)10(3-2-8)5-9-6/h4-5H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUNUJOFFAFXTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Hexyloxy)methyl]aniline](/img/structure/B1519015.png)

![3-{[(4-Methylpentyl)oxy]methyl}aniline](/img/structure/B1519017.png)







![2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1519035.png)
![3,5-Dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid](/img/structure/B1519036.png)
